Lactacystin

Descripción general

Descripción

Lactacystin es un compuesto orgánico sintetizado naturalmente por bacterias del género Streptomyces. Fue identificado por primera vez como un inductor de la neurogénesis en células de neuroblastoma en 1991 . El compuesto es conocido por su papel como inhibidor selectivo del proteasoma, un complejo proteico responsable de la mayor parte de la proteólisis en la célula .

Aplicaciones Científicas De Investigación

Lactacystin tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Lactacystin ejerce sus efectos inhibiendo el proteasoma. Se une a las subunidades catalíticas del proteasoma, modificando específicamente los residuos de treonina del extremo amino. Esta inhibición evita que el proteasoma degrade las proteínas ubiquitinadas, lo que lleva a la acumulación de estas proteínas y a los efectos celulares posteriores . El producto de transformación de this compound, clasto-lactacystin β-lactona, también juega un papel crucial en este mecanismo .

Análisis Bioquímico

Biochemical Properties

Lactacystin interacts with the proteasome, a protein complex responsible for the bulk of proteolysis in the cell, as well as proteolytic activation of certain protein substrates . This discovery helped to establish the proteasome as a mechanistically novel class of protease: an amino-terminal threonine protease .

Cellular Effects

This compound has been found to inhibit cell-cycle progression and induce neurite outgrowth in vitro . It has also been shown to stimulate new possibilities in cancer control . In oligodendroglial cell primary cultures, this compound was found to produce withdrawal from the cell cycle and induce biochemical and morphological differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the proteasome. The transformation product of this compound, clasto-lactacystin β-lactone, covalently modifies the amino-terminal threonine of specific catalytic subunits of the proteasome . This modification inhibits the proteasome’s ability to degrade proteins, leading to an accumulation of proteins within the cell .

Temporal Effects in Laboratory Settings

In a study using mouse primary cortical neurons and neuroblastoma SH-SY5Y cells, cells were incubated with this compound for 48 hours The effects of this compound on these cells were observed over this time period

Metabolic Pathways

Given its role as a proteasome inhibitor, it is likely that this compound interacts with enzymes involved in protein degradation .

Métodos De Preparación

Lactacystin puede sintetizarse a través de diversas rutas. La primera síntesis total fue desarrollada en 1992 por Corey y Reichard . La ruta sintética involucra múltiples pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento finales. Los métodos de producción industrial a menudo involucran procesos de fermentación utilizando cultivos de Streptomyces, seguidos de pasos de extracción y purificación .

Análisis De Reacciones Químicas

Lactacystin sufre varios tipos de reacciones químicas:

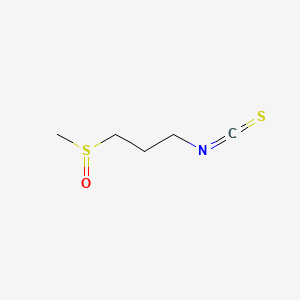

Oxidación: this compound puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos amida e hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados de this compound con actividades biológicas modificadas .

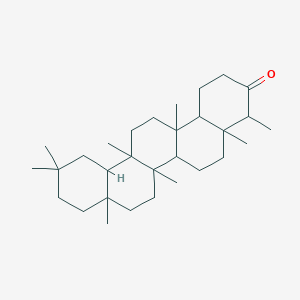

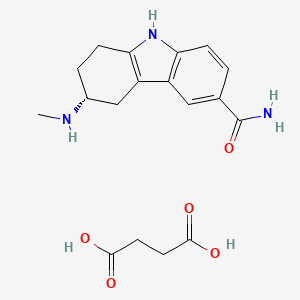

Comparación Con Compuestos Similares

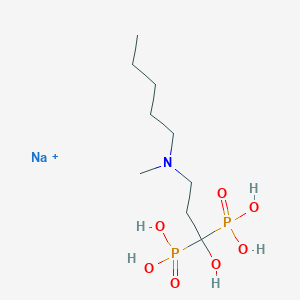

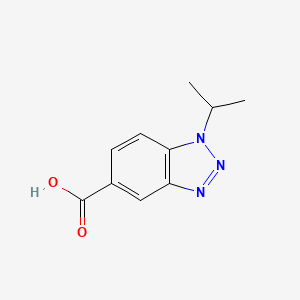

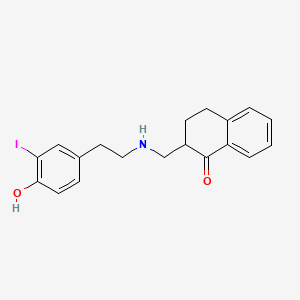

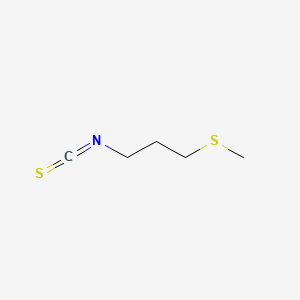

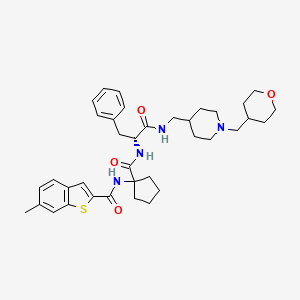

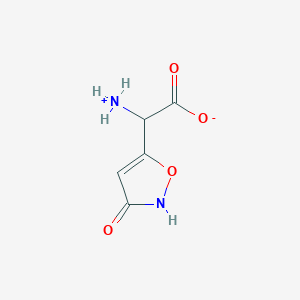

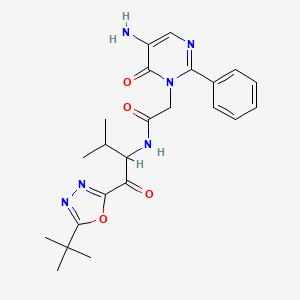

Lactacystin es único entre los inhibidores del proteasoma debido a su estructura no peptídica. Compuestos similares incluyen:

Bortezomib: Un inhibidor del proteasoma de boronato peptídico utilizado en la terapia del cáncer.

Carfilzomib: Otro inhibidor del proteasoma basado en péptidos con un mecanismo de acción diferente.

Salinosporamide A: Un inhibidor del proteasoma derivado de fuentes marinas con un mecanismo similar al de this compound.

La singularidad de this compound radica en su origen microbiano y su capacidad para inhibir selectivamente el proteasoma sin afectar otras proteasas .

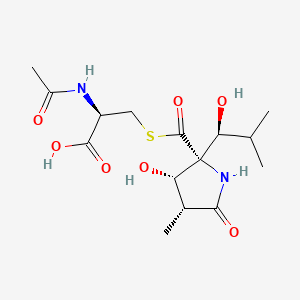

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQAKHDKYAWHCG-RWTHQLGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897422 | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133343-34-7 | |

| Record name | Lactacystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactacystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

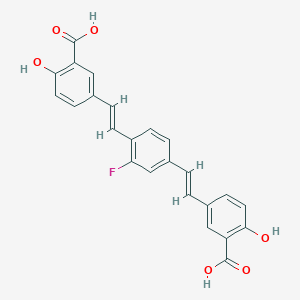

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

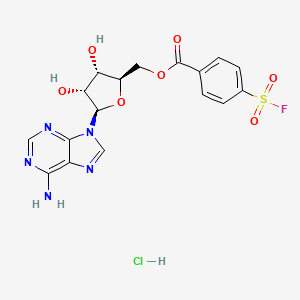

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.